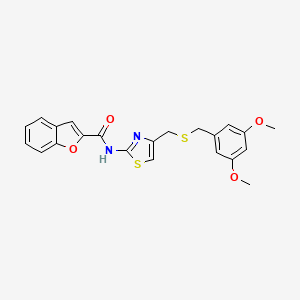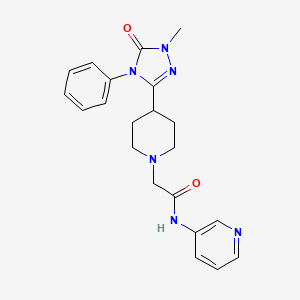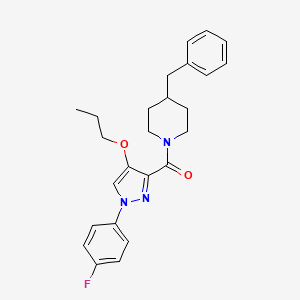
(4-benzylpiperidin-1-yl)(1-(4-fluorophenyl)-4-propoxy-1H-pyrazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-benzylpiperidin-1-yl)(1-(4-fluorophenyl)-4-propoxy-1H-pyrazol-3-yl)methanone is a chemical compound with potential applications in scientific research. This compound is also known as FL-142, and it belongs to the class of piperidine derivatives. The synthesis and characterization of this compound have been reported in several scientific publications.
Scientific Research Applications
Selective NR1/2B N-methyl-D-aspartate Receptor Antagonists
Research on derivatives of benzylpiperidine, such as "(4-Benzylpiperidine-1-yl)-(6-hydroxy-1H-indole-2-yl)-methanone," has shown potent NR2B subunit-selective antagonism of the NMDA receptor. These compounds are explored for their potential in treating conditions like hyperalgesia, showcasing the importance of structural activity relationship (SAR) studies in enhancing drug ADME properties and therapeutic efficacy (Borza et al., 2007).
Antimicrobial Activity
The synthesis and biological evaluation of fluorinated pyrazole derivatives, including those structurally related to the compound of interest, have demonstrated promising antibacterial and antifungal activities. These findings highlight the potential of such compounds in developing new antimicrobial agents (Gadakh et al., 2010).
Anticancer Agents
A study on pyrazoline derivatives, potentially related to the compound , has been conducted to assess their anticancer properties. Specifically, compounds have been synthesized and tested for their cytotoxic effects against HepG-2 cells, identifying several with significant inhibitory activities. This research underscores the compound's relevance in developing new anticancer therapies (Xu et al., 2017).
Structural and Theoretical Analyses
Advanced structural and theoretical analyses, such as X-ray diffraction and density functional theory (DFT), have been applied to similar compounds. These studies not only confirm the molecular structures but also provide insights into the physicochemical properties and intermolecular interactions, essential for understanding the compounds' biological activities (Huang et al., 2021).
properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-[1-(4-fluorophenyl)-4-propoxypyrazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28FN3O2/c1-2-16-31-23-18-29(22-10-8-21(26)9-11-22)27-24(23)25(30)28-14-12-20(13-15-28)17-19-6-4-3-5-7-19/h3-11,18,20H,2,12-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIOVSPWOIBIPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)N2CCC(CC2)CC3=CC=CC=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Benzyl-1-[(4-fluorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2652919.png)
![N-(4-methoxyphenyl)-1-[1-methyl-2-[3-(trifluoromethyl)phenoxy]indol-3-yl]methanimine](/img/structure/B2652921.png)
![1-([2,3'-Bifuran]-5-ylmethyl)-3-(4-chlorobenzyl)urea](/img/structure/B2652922.png)
![3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2652924.png)
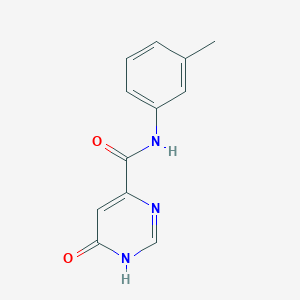
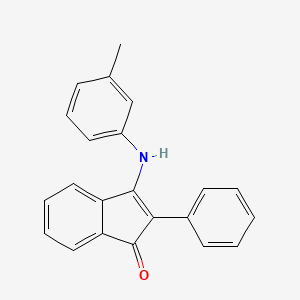
![9-(3-bromophenyl)-2-((2-fluorobenzyl)thio)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2652929.png)
![methyl 2-{1-[(2,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}pyridine-3-carboxylate](/img/structure/B2652930.png)

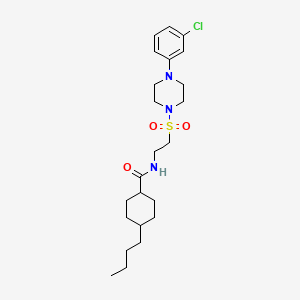
![(Z)-2-phenyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2652937.png)
